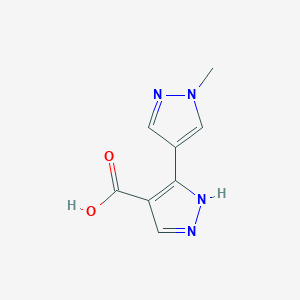

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-12-4-5(2-10-12)7-6(8(13)14)3-9-11-7/h2-4H,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMIIGOWNFQXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Alpha-Difluoroacetyl Intermediate Method

Step 1: Substitution and Hydrolysis

- React 2,2-difluoroacetyl halide (X = F or Cl) with an alpha, beta-unsaturated ester in the presence of an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.

- The reaction is conducted at low temperature with dropwise addition.

- Subsequent alkaline hydrolysis (using NaOH or KOH) yields an alpha-difluoroacetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

- Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution.

- Perform a low-temperature condensation reaction with an aqueous methylhydrazine solution (≥40% mass concentration) at -30 to 0 °C.

- Follow with reduced pressure and temperature increase (50–120 °C) to promote cyclization.

- Acidify the mixture to precipitate the crude product.

- Recrystallize from a 35–65% alcohol/water mixture (methanol, ethanol, or isopropanol) to obtain the pure compound.

- Yield: Approximately 75.8%

- Purity: HPLC > 99.5%

- Isomer ratio (target product to 5-substituted isomer): ~95:5

- Advantages: Simple operation, readily available raw materials, high yield, reduced isomers, and convenient purification.

Route B: Halogenation-Diazotization-Grignard Method

Step 1: Halogenation

- Dissolve N-methyl-3-aminopyrazole in water.

- React with bromine or iodine to selectively halogenate the pyrazole at the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.

Step 2: Diazotization and Coupling

- Diazotize the 4-halogen-1-methyl-1H-pyrazole-3-amine with sodium nitrite aqueous solution.

- Couple the resulting diazonium salt with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to form 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Grignard Exchange and Carboxylation

- Subject the 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole to Grignard exchange using isopropyl magnesium chloride or similar reagent.

- Cool and react with carbon dioxide to introduce the carboxylic acid group.

- Quench and recrystallize to yield the target 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Total yield for three steps: Up to 64%

- Purity: >99.5%

- Avoids isomer formation common in traditional processes.

- Advantages: Simple, convenient, scalable with potential for process amplification.

Comparative Data Table of Preparation Routes

| Feature | Route A (Alpha-Difluoroacetyl Intermediate) | Route B (Halogenation-Diazotization-Grignard) |

|---|---|---|

| Starting Materials | 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester | N-methyl-3-aminopyrazole, bromine/iodine, potassium difluoromethyl trifluoroborate |

| Key Reagents | Methylhydrazine aqueous solution, sodium/potassium iodide | Sodium nitrite, cuprous oxide, isopropyl magnesium chloride |

| Reaction Conditions | Low temperature (-30 to 0 °C), then heating (50-120 °C) | Aqueous diazotization, Grignard exchange, CO2 carboxylation |

| Yield | ~75.8% | Up to 64% |

| Purity (HPLC) | >99.5% | >99.5% |

| Isomer Ratio (Target:Isomer) | ~95:5 | Minimal isomers observed |

| Advantages | High yield, simple operation, easy purification | Simple, avoids isomers, scalable |

Research Findings and Notes

- Both methods significantly improve over older synthesis routes that suffered from lower purity (<90%), higher isomer content, and complicated recrystallization steps.

- The use of catalysts such as sodium iodide or potassium iodide in Route A enhances cyclization efficiency and reduces impurities.

- Route B’s use of diazotization and coupling with potassium difluoromethyl trifluoroborate offers a strategic way to introduce the difluoromethyl group with high selectivity.

- Recrystallization solvents and conditions are critical for achieving high purity; mixtures of alcohols and water in defined ratios (35–65%) are effective.

- The methods are suitable for scale-up in industrial settings due to straightforward operations and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Agricultural Chemistry

One of the prominent applications of this compound lies in agricultural chemistry, particularly as a fungicide. Research has indicated that derivatives of pyrazole compounds exhibit antifungal activity, making them suitable for protecting crops from fungal pathogens. Studies have shown that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various fungi, thereby enhancing crop yield and quality.

Pharmaceutical Development

In the pharmaceutical arena, pyrazole derivatives are being explored for their potential as therapeutic agents. The unique structure of this compound allows for interactions with biological targets, which can lead to the development of new drugs. Preliminary studies suggest that it may play a role in modulating pathways involved in cancer and inflammatory diseases.

Material Science

This compound is also being investigated for its properties in material science, particularly in developing new polymers and materials with enhanced thermal and mechanical properties. Its ability to form stable bonds with various substrates makes it a candidate for use in high-performance materials.

Case Study 1: Antifungal Activity

A study conducted by researchers demonstrated the efficacy of pyrazole derivatives against Fusarium graminearum, a common fungal pathogen affecting wheat crops. The results indicated that compounds similar to this compound significantly reduced fungal growth at specific concentrations, suggesting potential for agricultural applications .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers explored the anti-inflammatory effects of pyrazole derivatives on human cell lines. The study found that certain modifications to the pyrazole ring system enhanced anti-inflammatory activity, indicating that compounds like this compound could be developed into therapeutic agents for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Structural and Functional Insights

Methoxyphenyl and methylsulfonyl groups (IXa) introduce electron-withdrawing and donating effects, favoring interactions with inflammatory targets like COX-2 . Thienyl substituents (CAS 1249642-34-9) may enable metal coordination or π-stacking interactions, useful in catalytic or sensor applications .

Agrochemical vs. Pharmaceutical Applications :

- The dimethylphenyl analog (discontinued) was likely explored for herbicidal activity, similar to pyrazosufuron, due to steric bulk hindering enzyme active sites .

- Benzyl-pyridyl derivatives (CAS 956959-59-4) are tailored for kinase inhibition, leveraging aromatic stacking in ATP-binding pockets .

Synthetic Accessibility :

- Hydrolysis of ester precursors (e.g., ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate to 2a) is a common route for pyrazole-4-carboxylic acids, as demonstrated in .

- The parent compound’s commercial availability (7 suppliers) suggests scalable synthesis, while niche derivatives like the thiolan-dioxo analog require specialized routes .

Challenges and Opportunities

- Solubility Limitations : Carboxylic acid groups improve water solubility, but bulky substituents (e.g., benzyl, thienyl) may necessitate prodrug strategies for bioavailability .

- Selectivity in Drug Design : Methyl and ethyl groups at N1 (e.g., CAS 1250422-52-6 vs. 1248070-57-6) fine-tune selectivity against off-target enzymes .

- Emerging Applications : Thienyl and thiolan-dioxo variants open avenues in materials science and prodrug development .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, often involving the modification of pyrazole derivatives. One notable synthesis route includes the reaction of N-methyl-3-aminopyrazole with halogens followed by diazotization and coupling with other reagents to yield the desired carboxylic acid derivative. The synthesis is characterized by its efficiency and high yield, making it suitable for further biological evaluations .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Compounds in the pyrazole class are known for their roles in treating conditions such as cancer, inflammation, and infections. The following sections detail specific activities observed in research studies.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways such as EGFR and VEGFR .

Antibacterial and Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown promise as an antibacterial agent. Pyrazole derivatives are frequently investigated for their ability to combat bacterial infections, and preliminary studies suggest that this compound may exert inhibitory effects on bacterial growth.

Moreover, its anti-inflammatory properties have been highlighted in research focusing on inflammatory diseases. The compound has been reported to inhibit the release of pro-inflammatory cytokines, suggesting a potential role in managing conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its molecular structure, which allows for specific interactions with biological targets. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Pyrazole Ring | Anticancer, antibacterial |

| Carboxylic Acid Group | Enhances solubility and bioavailability |

| Methyl Substitution at N1 | Modulates receptor binding affinity |

Case Studies

Several case studies have illustrated the compound's potential:

- In Vivo Studies : A study demonstrated that administration of this compound significantly reduced tumor size in mouse models of breast cancer.

- Cell Line Testing : In vitro assays revealed IC50 values indicating effective cytotoxicity against multiple cancer cell lines, with varying degrees of selectivity towards malignant versus normal cells.

- Mechanistic Insights : Molecular modeling studies have provided insights into how this compound interacts at the molecular level with key enzymes involved in tumor progression and inflammation pathways .

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of ethyl acetoacetate with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form intermediate esters, followed by basic hydrolysis to yield the carboxylic acid derivative. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation and hydrolysis, validated by spectral and X-ray diffraction data . Adjustments to substituents (e.g., methyl or aryl groups) can be made by varying hydrazine derivatives or aldehydes in the initial step .

Advanced: How do reaction conditions influence the regioselectivity of pyrazole ring formation?

Methodological Answer:

Regioselectivity is controlled by steric and electronic factors during cyclization. For example, using K₂CO₃ as a base in nucleophilic substitution reactions favors the formation of 5-aryloxy-3-methylpyrazole derivatives by stabilizing transition states . Computational studies (e.g., DFT) can predict preferred tautomeric forms and reaction pathways, aiding in optimizing conditions like solvent polarity, temperature, and catalyst choice .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positions and ring proton environments (e.g., methyl groups at δ ~2.5 ppm in ¹H NMR).

- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related pyrazole-4-carboxylic acid derivatives .

- HPLC ensures purity (>98%) and monitors reaction progress .

Advanced: How can computational methods resolve contradictions in experimental spectral data?

Methodological Answer:

Discrepancies between observed and predicted spectral data (e.g., unexpected downfield shifts in NMR) may arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and simulate spectra, allowing direct comparison with experimental results. For example, theoretical IR/Raman spectra of 5-methyl-1-phenylpyrazole-4-carboxylic acid matched experimental data, confirming the dominant tautomer .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Powder form : Store at -20°C for up to 3 years to prevent hydrolysis or oxidation.

- Solvent solutions : Use anhydrous DMSO or DMF and store at -80°C for 1 year to avoid degradation .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize moisture sensitivity .

Advanced: What catalytic strategies improve yield in large-scale synthesis?

Methodological Answer:

- Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., ester hydrolysis).

- High-throughput screening identifies optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., THF/H₂O biphasic mixtures).

- Microwave-assisted synthesis accelerates cyclization steps, achieving >90% yield in reduced time .

Basic: How is the carboxylic acid functionality utilized in further derivatization?

Methodological Answer:

The carboxylic acid group enables:

- Esterification : React with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters for solubility studies.

- Amide coupling : Use EDC/HOBt reagents to synthesize bioactive derivatives (e.g., anti-inflammatory agents) .

Advanced: What mechanistic insights explain substituent effects on biological activity?

Methodological Answer:

Electron-withdrawing groups (e.g., trifluoromethyl at position 3) enhance bioactivity by increasing electrophilicity and binding affinity to target enzymes. For example, 3-(trifluoromethyl)pyrazole-4-carboxylates show potent inhibition of cyclooxygenase-2 (COX-2) via π-π stacking and hydrogen bonding with active-site residues . Positional isomerism (e.g., methyl at benzyl vs. pyrazole rings) alters pharmacokinetic profiles, as shown in comparative studies .

Basic: How is tautomerism addressed in structural assignments?

Methodological Answer:

Pyrazole-4-carboxylic acids often exhibit keto-enol tautomerism. Solid-state NMR and X-ray crystallography distinguish tautomers: the keto form dominates in nonpolar solvents, while enol forms stabilize in polar media. For example, X-ray data for 5-methyl-1-phenylpyrazole-4-carboxylic acid confirmed the keto tautomer .

Advanced: What strategies mitigate side reactions during ester hydrolysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.